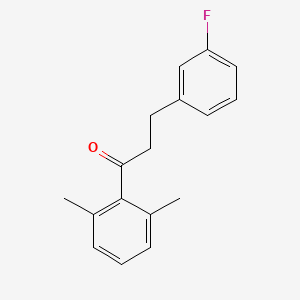

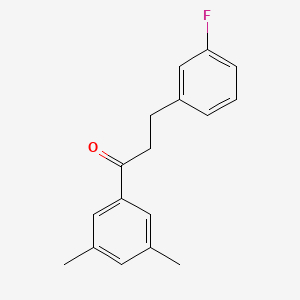

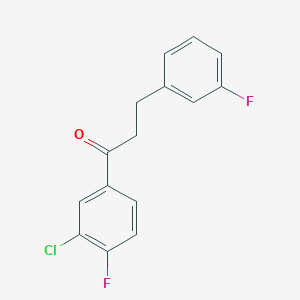

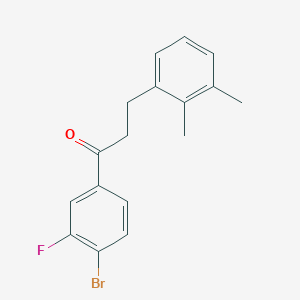

4'-溴-3-(2,3-二甲基苯基)-3'-氟丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

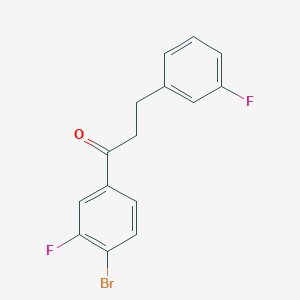

The compound "4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone" is a brominated and fluorinated propiophenone derivative. This type of compound is of interest due to its potential applications in organic synthesis and material science. The presence of both bromo and fluoro substituents on the aromatic ring system can influence the reactivity and electronic properties of the molecule, making it a valuable intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of brominated and fluorinated aromatic compounds often involves palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides . Similarly, the synthesis of complex radiopharmaceuticals can start from halogenated precursors, such as the preparation of 4-[18F]fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide . The synthesis of "4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone" could potentially involve similar palladium-catalyzed coupling reactions or halogen exchange processes.

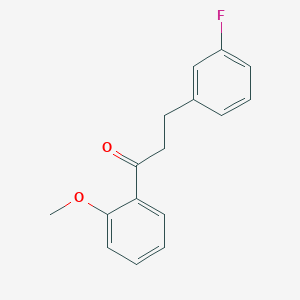

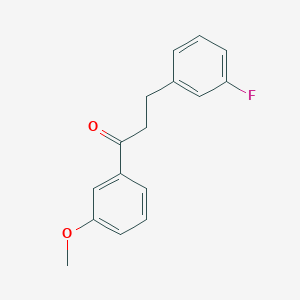

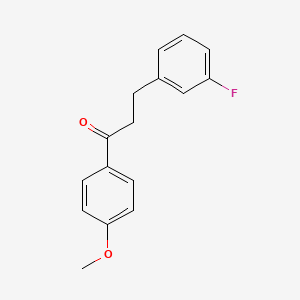

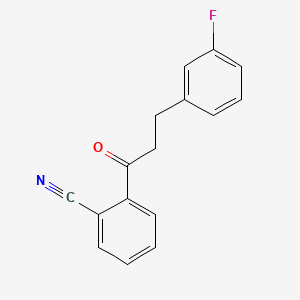

Molecular Structure Analysis

The molecular structure of brominated and fluorinated compounds can be elucidated using techniques such as single-crystal X-ray diffraction . The electronic effects of the bromo and fluoro substituents can also be analyzed through computational methods like ab initio calculations, which help in understanding the reactivity and stability of the compound .

Chemical Reactions Analysis

The presence of a bromo substituent in the compound suggests that it could undergo further electrophilic substitution reactions, possibly with rearrangement, as seen in the bromination of various dimethylphenols . The fluorine atom could also influence the reactivity, leading to unique pathways in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone" would be influenced by the electron-withdrawing effects of the fluorine atom and the electron-donating effects of the methyl groups. These substituents can affect the solubility, melting point, and stability of the compound. The cathodic reduction of α-bromopropiophenone in an aprotic medium, for example, leads to the formation of 1,4-diphenyl-2,3,-dimethyl-1,4-butanedione, indicating that electrochemical reactions could be a part of its property analysis .

科学研究应用

1. Suzuki–Miyaura Coupling

- Application Summary : This compound is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Methods of Application : The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- Results or Outcomes : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

2. Biological Activities

- Application Summary : A newly synthesized pyrazoline derivative of the compound was tested for its neurotoxic potentials on the AchE activity and MDA level in the brain of alevins .

- Methods of Application : The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

- Results or Outcomes : The study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .

安全和危害

未来方向

属性

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFO/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWLLTHFDMKKGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Br)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644637 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone | |

CAS RN |

898792-89-7 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。